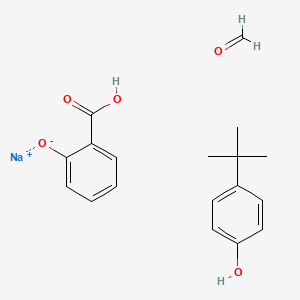
Sodium;4-tert-butylphenol;2-carboxyphenolate;formaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde, sodium salt is a complex polymeric compound. It is known for its unique chemical structure, which combines benzoic acid, 2-hydroxy-, 4-(1,1-dimethylethyl)phenol, and formaldehyde, with sodium as a counterion. This compound is used in various industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde, sodium salt involves the following steps:
Mixing of Reactants: The primary reactants, including benzoic acid, 2-hydroxy-, 4-(1,1-dimethylethyl)phenol, and formaldehyde, are mixed in a suitable solvent.
Polymerization Reaction: The mixture undergoes a polymerization reaction under controlled conditions, typically in the presence of a catalyst.
Neutralization: The resulting polymer is neutralized with sodium hydroxide to form the sodium salt of the polymer.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. Post-reaction, the polymer is purified, dried, and ground to the desired particle size .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced phenolic compounds.
Substitution: The aromatic rings in the polymer can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), or sulfonating agents (SO3/H2SO4).
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Phenolic alcohols.
Substitution: Nitro, chloro, or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde, sodium salt has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and resins due to its excellent binding properties
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde, sodium salt involves its interaction with various molecular targets. The phenolic groups in the polymer can form hydrogen bonds and interact with proteins and enzymes, potentially inhibiting their activity. The polymer’s structure allows it to act as a stabilizer and antioxidant, protecting other molecules from degradation.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonic acid, hydroxy-, polymer with formaldehyde, phenol and urea, sodium salt .
- Phenol-formaldehyde resins .
- Polyvinylphenol .
Uniqueness
Benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde, sodium salt is unique due to its combination of benzoic acid and tert-butylphenol units, which impart specific chemical and physical properties. This makes it more versatile in applications requiring stability, reactivity, and binding capabilities compared to other similar compounds .
Propiedades
Número CAS |
70145-99-2 |
|---|---|
Fórmula molecular |
C18H21NaO5 |
Peso molecular |
340.3 g/mol |
Nombre IUPAC |
sodium;4-tert-butylphenol;2-carboxyphenolate;formaldehyde |
InChI |
InChI=1S/C10H14O.C7H6O3.CH2O.Na/c1-10(2,3)8-4-6-9(11)7-5-8;8-6-4-2-1-3-5(6)7(9)10;1-2;/h4-7,11H,1-3H3;1-4,8H,(H,9,10);1H2;/q;;;+1/p-1 |
Clave InChI |
ZAHLAZBPXQYKJD-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)O.C=O.C1=CC=C(C(=C1)C(=O)O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


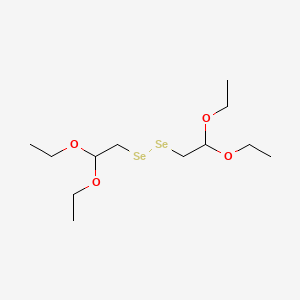
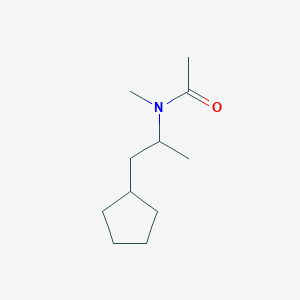
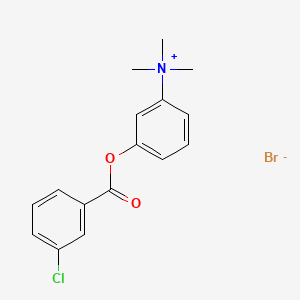
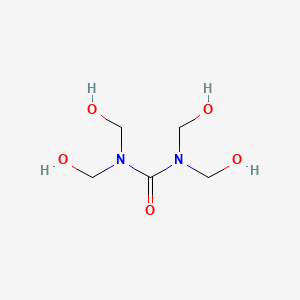
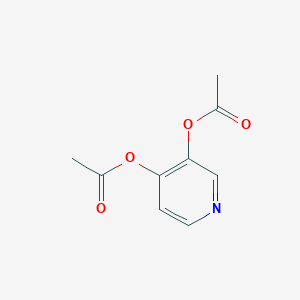
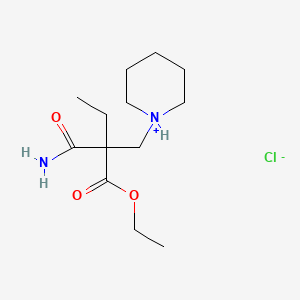
![Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon](/img/structure/B13781509.png)
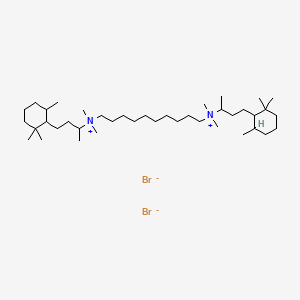
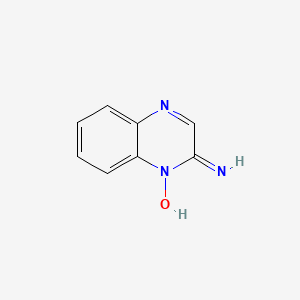
![6H-Pyrrolo[2,3-g]quinoxaline](/img/structure/B13781532.png)
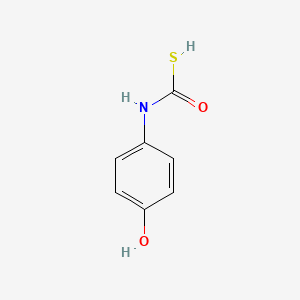
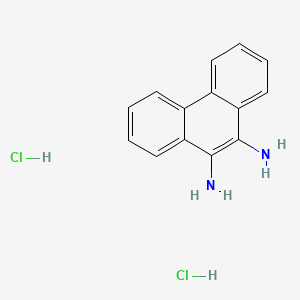
![1H-Imidazolium, 1-[2-[bis(2-carboxyethyl)amino]ethyl]-3-(carboxymethyl)-2-heptyl-4,5-dihydro-, inner salt](/img/structure/B13781547.png)
acetic acid](/img/structure/B13781548.png)
